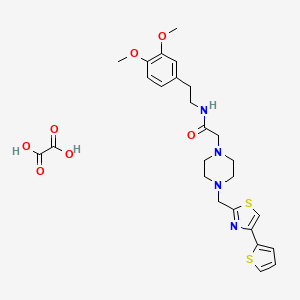

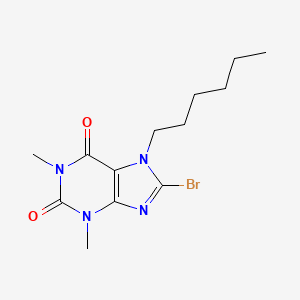

![molecular formula C12H15BN2O4 B2719707 {1-[(tert-Butoxy)carbonyl]pyrrolo[3,2-b]pyridin-2-yl}boronic acid CAS No. 1373273-46-1](/img/structure/B2719707.png)

{1-[(tert-Butoxy)carbonyl]pyrrolo[3,2-b]pyridin-2-yl}boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“{1-[(tert-Butoxy)carbonyl]pyrrolo[3,2-b]pyridin-2-yl}boronic acid” is a chemical compound with the CAS Number: 1373273-46-1 . It has a molecular weight of 262.07 and its linear formula is C12H15BN2O4 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15BN2O4/c1-12(2,3)19-11(16)15-9-5-4-6-14-8(9)7-10(15)13(17)18/h4-7,17-18H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid under normal conditions . It should be stored in an inert atmosphere, preferably in a freezer under -20°C .Scientific Research Applications

Divergent Synthetic Applications

- The compound has been used in solvent-dependent reactions to synthesize diverse products, demonstrating its utility in tailored synthetic pathways. Rossi et al. (2007) discussed the synthesis of 5,6-dihydro-4H-pyridazines and 1-amino-pyrroles from a similar tert-butoxycarbonyl compound, showcasing its versatility in organic synthesis (E. Rossi et al., 2007).

Structural Insights

- Structural analysis of tert-butyl 2-(dihydroxyboryl)pyrrole-1-carboxylate by Kliś and Serwatowski (2008) provides insights into the spatial arrangement of boronic acid groups in pyrrole derivatives, underscoring the compound's role in forming supramolecular assemblies (Tomasz Kliś & J. Serwatowski, 2008).

Catalysis and Chemical Reactions

- Anaby et al. (2014) explored the metal-ligand cooperation by dearomatized ruthenium pincer complexes with boronic reagents, revealing new pathways for chemical catalysis that could be relevant for compounds with similar structures (Aviel Anaby et al., 2014).

- Li et al. (2014) developed a protocol for synthesizing tert-butyl esters from boronic acids, indicating a method for modifying similar compounds for various synthetic applications (Xinjian Li et al., 2014).

Advances in Material Science

- Coordination chemistry involving boron complexes of pyrrolyl ligands, as discussed by Brothers (2011), hints at the potential of such compounds in developing new materials with unique electronic and optical properties (P. J. Brothers, 2011).

Innovative Synthetic Methods

- The synthesis of N-Boc-2-tert-butyldimethylsiloxypyrrole, described by Tian et al. (2002), demonstrates an efficient process that could be applicable for synthesizing related compounds in a scalable manner (Z. Tian et al., 2002).

Safety and Hazards

properties

IUPAC Name |

[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[3,2-b]pyridin-2-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BN2O4/c1-12(2,3)19-11(16)15-9-5-4-6-14-8(9)7-10(15)13(17)18/h4-7,17-18H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPXTBFIVPSJSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC=N2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{1-[(tert-Butoxy)carbonyl]pyrrolo[3,2-b]pyridin-2-yl}boronic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

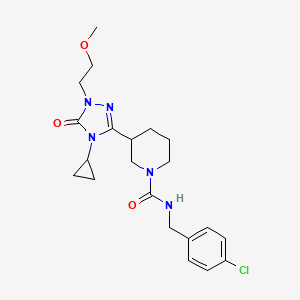

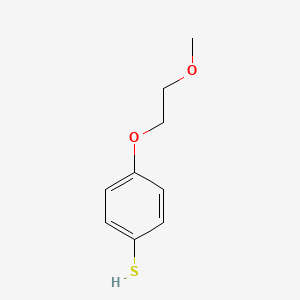

![2-{methyl[1-(prop-2-yn-1-yl)piperidin-4-yl]amino}-N-(propan-2-yl)acetamide](/img/structure/B2719624.png)

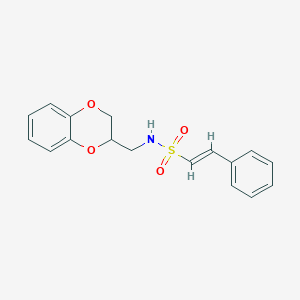

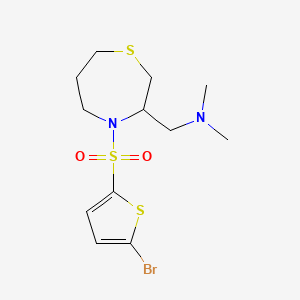

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-chlorobenzamide](/img/structure/B2719627.png)

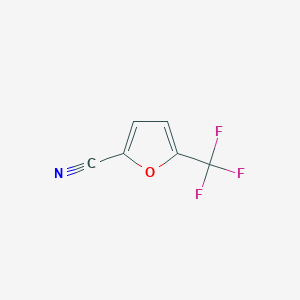

![5-((3,5-Dimethylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2719630.png)

![N-(4-chlorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2719631.png)

![3-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-4-amine](/img/no-structure.png)

![(E)-3-(4-fluorophenyl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acrylamide](/img/structure/B2719637.png)

![6-oxo-1-phenyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2719644.png)